2,3-difluoro-N-(3-fluorophenyl)-5-methylbenzamide
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Overview
Description
2,3-Difluoro-N-(3-fluorophenyl)-5-methylbenzamide is an organic compound characterized by the presence of multiple fluorine atoms and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-(3-fluorophenyl)-5-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzoyl chloride and 3-fluoroaniline.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-difluorobenzoyl chloride is added dropwise to a solution of 3-fluoroaniline in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For large-scale production, the process may be optimized to increase yield and purity. This can involve:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Purification Techniques: Methods such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-(3-fluorophenyl)-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,3-Difluoro-N-(3-fluorophenyl)-5-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2,3-difluoro-N-(3-fluorophenyl)-5-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-N-(4-fluorophenyl)-5-methylbenzamide
- 2,3-Difluoro-N-(3-chlorophenyl)-5-methylbenzamide
- 2,3-Difluoro-N-(3-bromophenyl)-5-methylbenzamide
Uniqueness
2,3-Difluoro-N-(3-fluorophenyl)-5-methylbenzamide is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group on the benzamide structure. This configuration can result in distinct electronic properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H10F3NO |
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Molecular Weight |
265.23 g/mol |
IUPAC Name |
2,3-difluoro-N-(3-fluorophenyl)-5-methylbenzamide |
InChI |
InChI=1S/C14H10F3NO/c1-8-5-11(13(17)12(16)6-8)14(19)18-10-4-2-3-9(15)7-10/h2-7H,1H3,(H,18,19) |
InChI Key |
CSNBDIAEDHHQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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